molecular formula C7H14N2O2 B1451665 Methyl 4-aminopiperidine-1-carboxylate CAS No. 1019351-46-2

Methyl 4-aminopiperidine-1-carboxylate

Cat. No.: B1451665
CAS No.: 1019351-46-2
M. Wt: 158.2 g/mol
InChI Key: KFWGZKDLWYAABS-UHFFFAOYSA-N
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Description

Methyl 4-aminopiperidine-1-carboxylate (CAS 1019351-46-2) is a versatile chemical scaffold and key synthetic intermediate in medicinal chemistry research. This compound features both a reactive amine and a carbamate-protected amine, making it a valuable building block for constructing more complex molecules. Researchers utilize this and related 4-aminopiperidine derivatives in the synthesis of novel bioactive compounds. Recent studies highlight the 4-aminopiperidine core as a privileged structure in drug discovery, particularly in the development of new chemotypes with remarkable antifungal activity. Such derivatives have been shown to target ergosterol biosynthesis in fungi, inhibiting key enzymes like sterol C14-reductase and sterol C8-isomerase . Furthermore, the 1-(piperidin-4-yl) moiety is a recognized structural unit in the research of NLRP3 inflammasome inhibitors, which are being investigated for the treatment of various inflammatory, autoimmune, and neurodegenerative diseases [citation:6). This product is intended for research purposes as a key intermediate in these and other exploratory areas. Keep in a dark place, sealed in a dry environment at 2-8°C . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)9-4-2-6(8)3-5-9/h6H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWGZKDLWYAABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651351
Record name Methyl 4-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019351-46-2
Record name Methyl 4-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-aminopiperidine-1-carboxylate
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Mechanism of Action

Pharmacokinetics

It is known that the compound is extensively metabolized by cytochrome p450s, particularly the cyp3a4 isoform. The impact of these properties on the bioavailability of the compound is currently unknown.

Biochemical Analysis

Biochemical Properties

Methyl 4-aminopiperidine-1-carboxylate plays a vital role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of various drugs and endogenous compounds. The interaction with cytochrome P450s, especially CYP3A4, involves the N-dealkylation reaction, where the piperidine moiety is positioned near the heme porphyrin for catalysis. Additionally, this compound can act as a substrate for other phase I drug-metabolizing enzymes, influencing the metabolic pathways of therapeutic agents.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cytochrome P450 enzymes can lead to changes in the expression of genes involved in drug metabolism. Furthermore, this compound can affect cellular metabolism by altering the activity of enzymes responsible for metabolic reactions, thereby impacting the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of cytochrome P450 enzymes, particularly CYP3A4, where it undergoes N-dealkylation. This binding interaction is facilitated by hydrogen bonding with the serine 119 residue of CYP3A4, positioning the piperidine moiety for catalysis. Additionally, this compound can inhibit or activate other enzymes, leading to downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature and pH, which can affect its degradation rate. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in enzyme activity and gene expression over extended periods. These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and alterations in metabolic pathways. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes N-dealkylation, a common biotransformation pathway catalyzed by CYP3A4. This reaction involves the removal of an alkyl group from the piperidine moiety, leading to the formation of metabolites that can further participate in metabolic reactions. The interaction with cytochrome P450 enzymes also affects the levels of other metabolites, influencing the overall metabolic flux within cells.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in drug metabolism. The subcellular localization of the compound is essential for its role in biochemical reactions and its overall impact on cellular function.

Biological Activity

Methyl 4-aminopiperidine-1-carboxylate (MAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of piperidine derivatives with methyl chloroformate and ammonia under controlled conditions. The general reaction involves:

  • Starting Material: Piperidine derivative
  • Reagent: Methyl chloroformate
  • Conditions: Conducted in organic solvents like dichloromethane or tetrahydrofuran (THF) at temperatures between 0-25°C.

This synthesis yields this compound hydrochloride, which can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, enhancing its chemical diversity and potential applications in medicinal chemistry.

The biological activity of MAPC primarily stems from its ability to interact with various biological targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:

  • Enzyme Inhibition: MAPC has been shown to inhibit specific enzyme activities, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation: The compound can modulate receptor functions, influencing signaling pathways critical for cellular responses.

These interactions are vital for developing enzyme inhibitors and receptor modulators, making MAPC a valuable compound in drug design.

Antimicrobial Activity

Research indicates that MAPC exhibits notable antimicrobial properties. A study evaluating various piperidine derivatives found that compounds similar to MAPC demonstrated activity against several bacterial strains. For instance:

CompoundBacterial Strains TestedActivity Observed
MAPCE. coli, S. aureusModerate to high inhibition
Similar DerivativesP. aeruginosa, S. pyogenesVariable activity

These findings suggest that MAPC and its derivatives could serve as potential candidates for developing new antimicrobial agents .

Antitumor Activity

MAPC has also been explored for its anticancer properties. In vitro studies have shown that derivatives of piperidine can inhibit cell proliferation in cancer cell lines. For example:

  • Cell Lines Tested: HepG2 (liver cancer), MCF7 (breast cancer)
  • Mechanism: Induction of apoptosis and cell cycle arrest.

The results indicate that MAPC may contribute to the development of novel anticancer therapies through its influence on cell signaling pathways .

Case Study 1: Antiviral Applications

A recent study investigated the use of MAPC derivatives as potential antiviral agents against specific viral infections. The results showed that certain modifications to the piperidine structure enhanced antiviral activity significantly, suggesting a pathway for developing effective antiviral drugs based on MAPC .

Case Study 2: Neuroprotective Effects

Another area of exploration is the neuroprotective effects of MAPC. Research has indicated that compounds similar to MAPC can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Similar Compounds

To further understand the unique properties of MAPC, it is essential to compare it with other piperidine derivatives:

Compound NameChemical StructureBiological Activity
Methyl 4-piperidone-1-carboxylateSimilar core structureModerate antibacterial
Methyl 4-hydroxypiperidine-1-carboxylateHydroxyl group additionEnhanced neuroprotective
Methyl 4-methylpiperidine-1-carboxylateMethyl substitutionVariable anticancer activity

These comparisons highlight how slight modifications in the chemical structure can lead to significant differences in biological activity .

Scientific Research Applications

Medicinal Chemistry

Synthesis of Therapeutic Agents
Methyl 4-aminopiperidine-1-carboxylate is instrumental in synthesizing several therapeutic agents. For instance, the Ugi reaction has been utilized to create derivatives of 4-aminopiperidine-4-carboxylic acid, leading to the development of potent drugs like carfentanil and remifentanil. These drugs are known for their efficacy in pain management and anesthesia.

Antiviral Activity
Recent studies have highlighted the compound's role in antiviral drug development. A notable case involved the optimization of a 4-aminopiperidine scaffold targeting hepatitis C virus (HCV) assembly stages. Compounds derived from this scaffold demonstrated significant antiviral activity and were found to synergize with existing antiviral therapies . This research underscores the potential of this compound in creating new antiviral agents.

Biochemical Applications

Enzyme Interactions
this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Its ability to modulate enzyme activity can influence the pharmacokinetics of various drugs, making it a valuable tool in biochemical research.

Antimicrobial Properties
Research has also indicated that derivatives of this compound exhibit antimicrobial activity. Studies have synthesized various derivatives and tested their efficacy against bacterial strains, revealing promising results that could lead to new antimicrobial agents.

Material Science

Role in Material Development
In material science, this compound serves as an effective inducer in peptide synthesis and as a probe in electron spin resonance studies. Its unique chemical properties allow it to be used in various applications ranging from polymer science to the development of novel materials.

Case Studies

Study Focus Area Findings
Kang et al., 2007Binding PeptidesEnhanced binding interactions with protein features using 4-aminopiperidine residues.
Malaquin et al., 2010Drug SynthesisSuccessful synthesis of carfentanil and remifentanil via Ugi reaction.
Nagashree et al., 2013Antimicrobial ActivityIdentification of antimicrobial properties in synthesized derivatives.
Toniolo et al., 1998Material ScienceEffective inducer in peptide studies and electron spin resonance applications.
Recent HCV Study (2021)Antiviral DevelopmentDiscovery of potent inhibitors targeting HCV assembly stages with favorable pharmacokinetics .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and ester carbonyl group participate in nucleophilic processes:

  • Amide bond formation : Reacts with acyl chlorides (e.g., acetyl chloride) in tetrahydrofuran (THF) using triethylamine (TEA) as a base, yielding N-acylated derivatives .

  • Sulfonylation : Condenses with sulfonyl chlorides (e.g., 5-bromo-6-chloro-pyridine-3-sulfonyl chloride) in dichloromethane (DCM) with potassium carbonate (K₂CO₃), producing sulfonamide-linked analogs .

Table 1: Representative Nucleophilic Substitution Conditions

Reaction TypeReagentSolventBaseYield (%)Citation
AcylationAcetyl chlorideTHFTEA72–85
SulfonylationAr-SO₂ClDCMK₂CO₃65–78

Deprotection and Functionalization

The methyl ester and amine groups undergo sequential modifications:

  • Ester hydrolysis : Treatment with aqueous NaOH/MeOH converts the ester to 4-aminopiperidine-1-carboxylic acid, a precursor for peptide coupling .

  • Boc deprotection : While not directly reported for the methyl ester, analogous tert-butyl esters (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) are cleaved using trifluoroacetic acid (TFA) in DCM to generate free amines .

Coupling Reactions

The amine group facilitates condensation with electrophilic partners:

  • Urea/thiourea formation : Reacts with isocyanates (e.g., phenyl isocyanate) in DCM with N,N-diisopropylethylamine (DIEA), forming urea derivatives .

  • Heterocyclic ring synthesis : Serves as a starting material for benzimidazole derivatives via cyclization with carbonylimidazole reagents .

Key Mechanistic Insight :
The amine’s nucleophilicity (pKa ~10.5) enables attack on electron-deficient carbons, while the ester’s stability under basic conditions allows selective functionalization of the amine .

Stability and Reactivity Considerations

  • pH sensitivity : The ester hydrolyzes rapidly under strongly acidic (pH <2) or basic (pH >10) conditions .

  • Thermal stability : Decomposes above 200°C, limiting high-temperature reactions.

Comparison with Similar Compounds

Ethyl 4-aminopiperidine-1-carboxylate

  • Structure : Ethyl ester analog (CAS: 58859-46-4; C₈H₁₆N₂O₂).
  • Physical Properties : Molecular weight 172.23 g/mol, density 1.004 g/cm³, boiling point 118–120°C (6 mmHg), and air-sensitive .
  • Applications : Used in reverse-phase HPLC analysis (mobile phase: acetonitrile/water/phosphoric acid) and biosynthetic reactions as a precursor .
  • Reactivity : The ethyl ester is cleavable under basic or acidic hydrolysis, similar to the methyl ester, but offers slightly enhanced steric bulk.

tert-Butyl 4-aminopiperidine-1-carboxylate (Boc-protected)

  • Structure : Boc-protected amine (CAS: 87120-72-7; C₁₀H₂₀N₂O₂).
  • Physical Properties : Molecular weight 200.28 g/mol, melting point 44–48°C, and air-sensitive .
  • Applications : A cornerstone in protecting amines during couplings (e.g., in fluorescence probes , antimalarial agents , and CXCR4 antagonists ). The Boc group is removed with TFA, enabling selective deprotection .
  • Advantages : Superior stability under basic conditions compared to methyl/ethyl esters, making it ideal for multi-step syntheses.

Benzyl 4-aminopiperidine-1-carboxylate

  • Structure : Benzyl ester (CAS: 120278-07-1; C₁₃H₁₈N₂O₂).
  • Physical Properties : Molecular weight 234.3 g/mol, powder form, melting point 68°C .
  • Hazards : Causes skin and eye irritation; requires PPE (respirator, chemical-resistant gloves) during handling .
  • Applications : Intermediate in organic synthesis for agrochemicals and dyes . The benzyl group is typically removed via hydrogenation or acidic conditions.

Comparative Data Table

Property Methyl Ester Ethyl Ester tert-Butyl (Boc) Benzyl Ester
CAS No. 1019351-46-2 58859-46-4 87120-72-7 120278-07-1
Molecular Weight ~172 (estimated) 172.23 200.28 234.3
Protective Group Methyl ester Ethyl ester Boc Benzyl ester
Deprotection Method Acidic/basic hydrolysis Acidic/basic hydrolysis TFA Hydrogenation/acid
Key Applications Bromodomain probes HPLC standards PET radiotracers Agrochemical intermediates
Handling Precautions Air-sensitive Air-sensitive Air-sensitive Skin/eye irritant

Key Research Findings

  • Synthetic Utility : Methyl and ethyl esters are preferred for short-term amine protection due to their ease of removal, while the Boc variant is optimal for stability in complex syntheses .
  • Safety Profile : Benzyl derivatives require stringent safety protocols, unlike methyl/ethyl analogs .
  • Reactivity Trends : Ethyl and methyl esters exhibit similar reactivity, but steric effects influence their use in nucleophilic substitutions .

Preparation Methods

Synthesis of N-Boc-Piperidine-4-carboxylic Acid Methyl Ester (Key Intermediate)

This compound serves as a precursor to methyl 4-aminopiperidine-1-carboxylate. Several synthetic methods have been documented:

Method No. Description Key Reagents Conditions Yield & Notes
1 Boc protection of 4-piperidinecarboxylic acid followed by methyl ester formation 4-piperidinecarboxylic acid, di-tert-butyl dicarbonate, triethylamine, DCM, methanol Stir at 0 °C to room temp, 16 hrs; column chromatography purification High yield (~99%); colorless liquid product
2 Methylation of N-Boc-piperidine-4-carboxylic acid with iodomethane N-Boc-piperidine-4-carboxylic acid, K2CO3, iodomethane, DMF Room temperature, 3 hrs; extraction and chromatography Clean product confirmed by NMR
3 Esterification using trimethylsilyl diazomethane N-Boc-piperidine-4-carboxylic acid, trimethylsilyl diazomethane, acetonitrile/methanol 0 °C to room temp, 3 hrs; chromatography 90% yield; oil product

These methods provide robust routes to the methyl ester with Boc protection, which is crucial for further transformations.

Synthesis of 1-Boc-4-aminopiperidine (Intermediate for Final Deprotection)

A patented method (CN104628627A) outlines an industrially feasible two-step synthesis:

Step Description Reagents Conditions Yield & Purity
1 Synthesis of 1-Boc-4-piperidyl urea 4-piperidinecarboxamide, triethylamine, di-tert-butyl dicarbonate, water, DCM, acetone crystallization Stir at 20-25 °C for 8-10 hrs; pH adjustment; extraction; crystallization at 0-2 °C 72-75 g from 50 g starting material; >95% purity
2 Conversion to 1-Boc-4-aminopiperidine via bromination and hydrolysis 1-Boc-4-piperidyl urea, bromine, NaOH solution, chloroform extraction, Sherwood oil crystallization Reflux 3-5 hrs; pH adjustment to 5-6; crystallization at -2 °C 40-45 g white crystals; >98% purity; melting point ~51 °C

This process features:

  • Use of readily available raw materials
  • Simple operation with good selectivity
  • High yield and purity suitable for pharmaceutical use
  • Industrial scalability due to low cost and stable product

Summary Table of Key Preparation Methods

Stage Method Reagents Conditions Yield & Purity Notes
Boc Protection & Esterification Methods 1-3 (see 2.1) Di-tert-butyl dicarbonate, MeI, trimethylsilyl diazomethane 0 °C to RT, various solvents 90-99% Produces N-Boc-piperidine-4-carboxylic acid methyl ester
Amination via Urea Intermediate Patent CN104628627A 4-piperidinecarboxamide, triethylamine, bromine, NaOH Stirring, reflux, pH control, crystallization 80-90% overall Industrially scalable, high purity
Final Deprotection Standard acid cleavage TFA or HCl Mild acid conditions High Yields this compound

Research Findings and Practical Considerations

  • The Boc protection strategy is widely favored due to its stability and ease of removal.
  • Use of trimethylsilyl diazomethane offers a safer alternative to diazomethane for methyl ester formation.
  • The patented bromination/hydrolysis route to 1-Boc-4-aminopiperidine is notable for its simplicity and high selectivity.
  • Careful pH control during extraction and crystallization steps ensures product purity.
  • Physical dissolution aids and solvent order are critical for preparing clear stock solutions for biological applications.

Q & A

Q. Advanced

  • SHELX Suite: Use SHELXL for refining crystal structures against high-resolution X-ray data. Key parameters include bond length/angle restraints for the piperidine ring and carbamate group. SHELXD/SHELXE may assist in solving phases for novel derivatives via Patterson methods .
  • Mercury: Visualize intermolecular interactions (e.g., hydrogen bonds between NH groups and carbonyl oxygens) and calculate void volumes to assess packing efficiency. Compare packing patterns with similar carbamates to identify polymorphism risks .

What strategies resolve contradictions in reported physical properties (e.g., melting points) of 4-aminopiperidine carbamates?

Advanced
Discrepancies in melting points (e.g., 44–48°C for tert-butyl vs. 68°C for benzyl analogs) may arise from:

  • Purity: Recrystallize samples using solvents like ethyl acetate/hexane and confirm purity via HPLC (>98%).
  • Polymorphism: Perform differential scanning calorimetry (DSC) to detect multiple melting endotherms.
  • Hydration/Solvation: Conduct Karl Fischer titration to quantify water content and TGA to assess thermal stability .

Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

Q. Basic

  • 1H NMR: Key signals include the singlet for the methyl carbamate group (~3.6–3.8 ppm) and axial/equatorial protons of the piperidine ring (δ 2.5–4.0 ppm).
  • IR Spectroscopy: Confirm carbamate C=O stretching at ~1680–1720 cm⁻¹.
  • Mass Spectrometry: Look for [M+H]+ ions (theoretical m/z for C7H14N2O2: 158.1056) and fragmentation patterns (e.g., loss of CO2CH3) .

How does the choice of carbamate protecting groups (methyl vs. tert-butyl) impact synthetic yield and purification of 4-aminopiperidine derivatives?

Q. Advanced

  • Methyl Carbamate: Offers higher solubility in polar solvents (e.g., methanol) but requires harsher deprotection conditions (e.g., strong acids like HCl/dioxane).
  • tert-Butyl Carbamate (Boc): Easily removed under mild acidic conditions (e.g., TFA) but may reduce reaction rates due to steric hindrance during coupling.
    Optimize yields by screening bases (e.g., DIPEA vs. Et3N) and monitoring reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) .

What computational approaches predict the reactivity and stability of this compound under varying experimental conditions?

Q. Advanced

  • DFT Calculations: Use Gaussian or ORCA to model transition states for carbamate hydrolysis or nucleophilic substitution reactions.
  • Retrosynthesis Tools: Platforms like Pistachio or Reaxys propose synthetic routes by analyzing analogous tert-butyl or benzyl derivatives .
  • Molecular Dynamics (MD): Simulate solubility in solvents (e.g., DMSO vs. water) using GROMACS to guide crystallization trials .

How should this compound be stored to ensure stability during long-term research projects?

Q. Basic

  • Conditions: Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis.
  • Stability Monitoring: Perform periodic HPLC checks (e.g., every 6 months) to detect degradation products like 4-aminopiperidine or methyl carbonate .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-aminopiperidine-1-carboxylate
Reactant of Route 2
Methyl 4-aminopiperidine-1-carboxylate

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